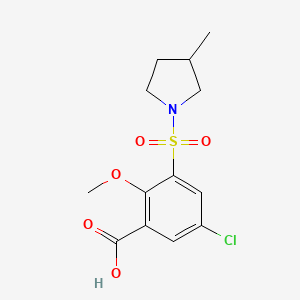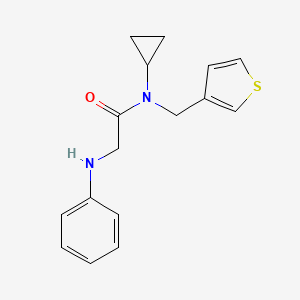![molecular formula C18H22N2O B7587144 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1998 by scientists at Merck Research Laboratories. The compound has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mecanismo De Acción
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide is a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic system of the brain. By blocking the activity of this receptor, 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide is thought to modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide can modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been shown to improve cognitive function and reduce impulsivity in animal models of ADHD. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide is a highly selective antagonist of the dopamine D4 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, its selectivity may also limit its usefulness in studying the broader role of dopamine in the brain. Additionally, the compound has a relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide. One area of interest is its potential use in treating ADHD and other psychiatric disorders. Another area of interest is its potential use in treating drug addiction and obesity. Additionally, further research is needed to better understand the mechanism of action of 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide and its potential effects on other neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide involves several steps, including the reaction of 3,4-dihydroxybenzaldehyde with 2-amino-2-methyl-1-propanol to form the aminal intermediate. This intermediate is then reacted with 3-methylphenylmagnesium bromide to form the corresponding secondary amine. Finally, the secondary amine is acylated with 4-chlorobenzoyl chloride to yield 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide.
Aplicaciones Científicas De Investigación
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide has been studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been studied for its potential use in treating obesity and diabetes.
Propiedades
IUPAC Name |
3-[4-(3-methylphenyl)butan-2-ylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13-5-3-6-15(11-13)10-9-14(2)20-17-8-4-7-16(12-17)18(19)21/h3-8,11-12,14,20H,9-10H2,1-2H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLKHKYJNNUEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)

![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)

![3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)
![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)


![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![2-[propyl(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7587180.png)